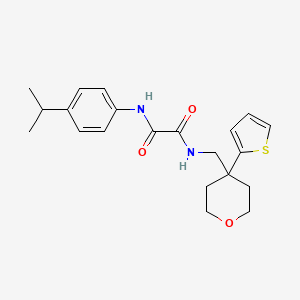

1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as HNTQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HNTQ belongs to the family of tetrahydroquinazoline derivatives and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs), which share structural similarities with 1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, have been extensively studied for their therapeutic potential. Originally recognized for their neurotoxic effects, certain THIQ derivatives, including the fused THIQs, are now explored for their anticancer properties. The FDA approval of trabectedin for soft tissue sarcomas highlights the significance of these compounds in drug discovery. THIQ derivatives have been synthesized for various therapeutic activities, demonstrating notable success in cancer and CNS disorders. They also show promise as candidates for treating infectious diseases like malaria, tuberculosis, HIV, HSV infections, and leishmaniasis, potentially leading to novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Analytical Methods for Antioxidant Activity

The study of antioxidants, including THIQ derivatives, is crucial across various fields, including medicine. Techniques such as ORAC, HORAC, TRAP, and TOSC tests are employed to determine antioxidant activity. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing the antioxidant capacity of complex samples. This research underlines the importance of understanding the antioxidant properties of compounds like 1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in developing pharmacological agents (Munteanu & Apetrei, 2021).

Insights of 8-Hydroxyquinolines

8-Hydroxyquinolines, possessing a chromophore structure, have been the focus of medicinal chemistry due to their significant biological activities. Synthetic modifications aim to develop potent drug molecules for various diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties enhance their therapeutic potential. This indicates a broader scope for the application of compounds like 1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in treating life-threatening diseases (Gupta, Luxami, & Paul, 2021).

Degradation of Acetaminophen by Advanced Oxidation Processes

The treatment of acetaminophen in aqueous mediums using advanced oxidation processes (AOPs) leads to the formation of various by-products. Understanding the kinetics, mechanisms, and by-products of such degradation processes is essential for developing efficient treatment methods. This research can inform the development of new pharmacological agents by highlighting the environmental impact and degradation pathways of pharmaceutical compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Applications of Redox Mediators in Organic Pollutant Treatment

The enzymatic treatment of organic pollutants, facilitated by redox mediators, has gained interest for its efficiency in degrading recalcitrant compounds. This approach enhances substrate range and degradation efficiency, offering insights into using redox reactions for environmental remediation and potentially informing the development of new therapeutic agents targeting specific biochemical pathways (Husain & Husain, 2007).

Propiedades

IUPAC Name |

1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-2-3-4-7-14-22-18-9-6-5-8-17(18)20(26)21-19(22)15-10-12-16(13-11-15)23(24)25/h10-13H,2-9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSZFNRDUAOOBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535643.png)

![(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide](/img/structure/B2535645.png)

![1-(2,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2535648.png)

![5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2535650.png)

![3-(dimethylamino)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2535657.png)

![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]ethanamine;trihydrochloride](/img/structure/B2535661.png)